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Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

Cat. No.: B1280202 Get Quote

8-Bromoquinolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Bromoquinolin-4(1H)-one is a heterocyclic organic compound belonging to the

quinolinone class. The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry,

forming the structural basis for numerous compounds with a wide array of biological activities.

The placement of a bromine atom at the 8-position of the quinoline ring is expected to

modulate the molecule's electronic, steric, and lipophilic properties, potentially influencing its

biological profile. This document provides a comprehensive overview of the known chemical

properties, synthesis methodologies, and potential biological significance of 8-Bromoquinolin-
4(1H)-one to serve as a foundational resource for research and development.

Core Chemical and Physical Properties
While specific experimental data for 8-Bromoquinolin-4(1H)-one is limited in publicly

accessible literature, the following table summarizes its key identifiers and includes

comparative data from the closely related isomer, 6-Bromoquinolin-4(1H)-one, for context.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1280202?utm_src=pdf-interest
https://www.benchchem.com/product/b1280202?utm_src=pdf-body
https://www.benchchem.com/product/b1280202?utm_src=pdf-body
https://www.benchchem.com/product/b1280202?utm_src=pdf-body
https://www.benchchem.com/product/b1280202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Reference

Molecular Formula C₉H₆BrNO [1]

Molecular Weight 224.05 g/mol [1]

CAS Number 949507-29-3 [1]

Appearance
Off-white to light yellow solid

(Predicted)
[2]

Melting Point
No data available. (6-bromo

isomer: 282-284 °C)
[2]

Boiling Point
No data available. (6-bromo

isomer: 321.7 °C, Predicted)
[2]

Solubility
Very slightly soluble in water

(Predicted)
[3]

Storage
Keep in dark place, sealed in

dry, 2-8°C
[1]

Spectral Data Summary
Detailed experimental spectral data for 8-Bromoquinolin-4(1H)-one are not readily available.

The table below provides expected spectral characteristics and includes published data for the

6-Bromoquinolin-4(1H)-one isomer as a reference for researchers.
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Analysis Type Data

¹H NMR

Expected for 8-Bromoquinolin-4(1H)-one:

Aromatic protons (approx. 6.0-8.5 ppm), N-H

proton (broad singlet, >11 ppm). The bromine at

C8 will influence the chemical shifts of adjacent

protons H5, H6, and H7 through electronic and

anisotropic effects. ¹H NMR (DMSO-d₆) for 6-

Bromoquinolin-4(1H)-one[2]: δ 11.93 (br s, 1H,

NH), 8.17 (d, J=2.0 Hz, 1H, Ar-H), 7.96 (dd,

J=7.5, 6.0 Hz, 1H), 7.79 (dd, J=9.0, 2.5 Hz, 1H,

Ar-H), 7.53 (d, J=8.5 Hz, 1H), 6.08 (d, J=2.5 Hz,

1H, Ar-H).

¹³C NMR

Expected for 8-Bromoquinolin-4(1H)-one:

Carbonyl carbon (C4, approx. 175-180 ppm),

aromatic carbons (approx. 100-150 ppm). The

C-Br carbon (C8) would appear in the 110-120

ppm range.

Mass Spectrometry (MS)

Expected for 8-Bromoquinolin-4(1H)-one: A

molecular ion peak [M+H]⁺ at m/z 224 and 226

in an approximate 1:1 ratio, characteristic of a

monobrominated compound.

Infrared (IR)

Expected for 8-Bromoquinolin-4(1H)-one:

Characteristic peaks for N-H stretching (approx.

3200-3400 cm⁻¹), C=O stretching of the amide

(approx. 1650-1680 cm⁻¹), C=C aromatic

stretching (approx. 1450-1600 cm⁻¹), and C-Br

stretching (approx. 500-600 cm⁻¹).

Experimental Protocols
A definitive, published synthesis protocol for 8-Bromoquinolin-4(1H)-one is not available.

However, the Gould-Jacobs reaction is a classical and highly effective method for constructing

the 4-hydroxyquinoline (quinolin-4-one) skeleton from anilines.[4][5][6] The following is a
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detailed, generalized protocol for the synthesis of 8-Bromoquinolin-4(1H)-one from 2-

bromoaniline.

Proposed Synthesis via Gould-Jacobs Reaction
This synthesis involves three key stages: condensation, thermal cyclization, and

saponification/decarboxylation.

1. Stage 1: Condensation of 2-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

Materials: 2-Bromoaniline, Diethyl ethoxymethylenemalonate (DEEM).

Procedure:

In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and DEEM (1.05 eq).

Heat the mixture with stirring at 110-120 °C for 1-2 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-bromoaniline spot is

consumed.

The intermediate, diethyl ((2-bromophenyl)amino)methylenemalonate, can be isolated by

cooling the mixture and recrystallizing from ethanol/water, or used directly in the next step.

2. Stage 2: Thermal Cyclization

Materials: Diethyl ((2-bromophenyl)amino)methylenemalonate, high-boiling inert solvent

(e.g., Diphenyl ether, Dowtherm A).

Procedure:

Add the intermediate from Stage 1 to a sufficient volume of diphenyl ether in a flask

equipped with a high-temperature thermometer and a reflux condenser.

Heat the solution rapidly and with vigorous stirring to ~250 °C.[6] The high temperature is

crucial for the electrocyclic ring-closing reaction.
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Maintain this temperature for 15-30 minutes. The cyclized product, ethyl 8-bromo-4-

hydroxyquinoline-3-carboxylate, may precipitate upon cooling.

After cooling to room temperature, dilute the mixture with a large volume of hexane or

petroleum ether to fully precipitate the product.

Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-

boiling solvent.

3. Stage 3: Saponification and Decarboxylation

Materials: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, Sodium Hydroxide (NaOH)

solution, Hydrochloric Acid (HCl).

Procedure:

Suspend the crude ester from Stage 2 in an aqueous solution of sodium hydroxide (e.g.,

10% w/v).

Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding

carboxylic acid salt.

Cool the solution and carefully acidify with concentrated HCl to a pH of ~2-3 to precipitate

the 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

Filter the resulting solid, wash with water, and dry.

To achieve decarboxylation, heat the carboxylic acid intermediate solid above its melting

point (or in a high-boiling solvent like diphenyl ether) until gas evolution (CO₂) ceases.

The resulting crude 8-Bromoquinolin-4(1H)-one can be purified by recrystallization from

a suitable solvent such as ethanol, acetic acid, or DMF.

Visualized Experimental Workflow
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Synthesis Protocol

Purification & Analysis

Start Materials:
2-Bromoaniline + DEEM

Step 1: Condensation
(110-120 °C)

Intermediate:
Diethyl ((2-bromophenyl)amino)methylenemalonate

Step 2: Thermal Cyclization
(~250 °C in Diphenyl Ether)

Intermediate:
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Step 3a: Saponification
(NaOH, Reflux)

Step 3b: Decarboxylation
(Heat)

Crude 8-Bromoquinolin-4(1H)-one

Purification
(Recrystallization)

Pure 8-Bromoquinolin-4(1H)-one

Characterization
(NMR, MS, IR, MP)

Click to download full resolution via product page
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Caption: Proposed workflow for the synthesis and characterization of 8-Bromoquinolin-4(1H)-
one.

Reactivity and Potential Biological Significance
While direct biological studies on 8-Bromoquinolin-4(1H)-one are scarce, the quinolinone

scaffold is a cornerstone of many therapeutic agents.

Antimicrobial Potential: Quinolone derivatives are well-known for their antibacterial activity,

which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV,

enzymes crucial for DNA replication. The specific substitution pattern on the quinoline ring

dictates the spectrum and potency of this activity.

Anticancer Potential: The quinoline and quinolinone frameworks are present in various

anticancer drugs. Their mechanisms of action are diverse, including the induction of

apoptosis, inhibition of key kinases, cell cycle arrest, and anti-migratory effects. The

presence of a halogen atom, such as bromine, has been associated with enhanced cytotoxic

effects in certain series of compounds, making 8-Bromoquinolin-4(1H)-one a molecule of

interest for anticancer drug discovery.

The diagram below illustrates the conceptual relationship between the core chemical structure

and its potential biological activities, which serves as a logical framework for guiding drug

discovery efforts.
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Structural Features

Modulated Properties

Potential Biological Activities

8-Bromoquinolin-4(1H)-one
Core Structure
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C8-Bromine
Substituent

Planarity & H-Bonding
(DNA Intercalation, Receptor Binding)

Increased Lipophilicity
(Membrane Permeability)

Modified Electronics (pKa)
(Target Interaction)

Antimicrobial
(DNA Gyrase / Topo IV Inhibition)

Anticancer
(Kinase Inhibition, Apoptosis Induction)

Click to download full resolution via product page

Caption: Logical diagram of structure-property-activity relationships for 8-Bromoquinolin-
4(1H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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